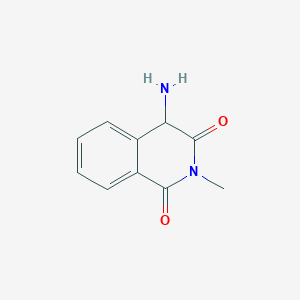
4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione
Overview
Description
4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione, also known as AMID, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of DNA topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. The unique structure of AMID makes it an attractive target for drug development, and it has been the subject of numerous research studies over the past few decades.
Mechanism of Action
4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione works by binding to the enzyme DNA topoisomerase II, which is responsible for unwinding and rewinding DNA during replication and repair. By inhibiting this enzyme, this compound prevents the DNA from being properly repaired, leading to cell death. This mechanism of action is similar to that of other topoisomerase inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a number of biochemical and physiological effects in cancer cells. These include the activation of pro-apoptotic proteins, the inhibition of cell proliferation, and the induction of DNA damage. In addition, this compound has been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione in laboratory experiments is its high potency. It is a highly effective inhibitor of DNA topoisomerase II, making it a valuable tool for studying the role of this enzyme in cancer biology. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research on 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione. One area of interest is the development of new drug formulations that can improve its solubility and bioavailability. Another area of focus is the identification of new targets for this compound, which could expand its potential applications beyond cancer treatment. Finally, researchers are also interested in exploring the use of this compound in combination with other drugs, in order to enhance its effectiveness and reduce potential side effects.
In conclusion, this compound is a promising compound that has shown great potential as an anticancer agent. Its unique structure and mechanism of action make it an attractive target for drug development, and it has been the subject of numerous research studies over the past few decades. While there are still challenges to be overcome, the future looks bright for this compound and its potential applications in the field of medicinal chemistry.
Scientific Research Applications
4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione has been extensively studied for its potential as an anticancer agent. Its ability to inhibit DNA topoisomerase II makes it a promising candidate for the development of new cancer treatments. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This selectivity makes it an attractive alternative to traditional chemotherapy drugs, which often have toxic side effects.
properties
IUPAC Name |
4-amino-2-methyl-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(13)7-5-3-2-4-6(7)8(11)10(12)14/h2-5,8H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTHNHCXMXAOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C2=CC=CC=C2C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









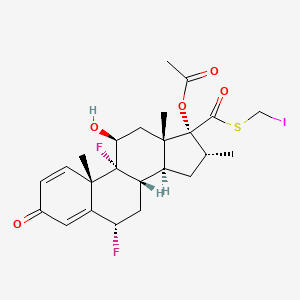


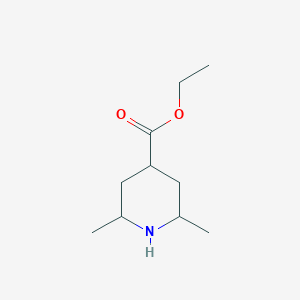
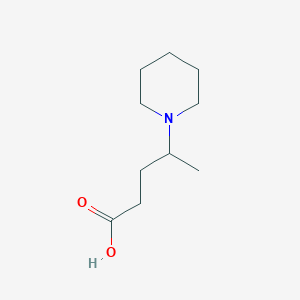
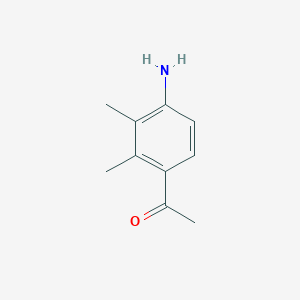
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3285528.png)
